molecular formula C13H5ClF6N4O5 B14034498 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol CAS No. 79614-99-6

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol

Cat. No.: B14034498
CAS No.: 79614-99-6
M. Wt: 446.64 g/mol
InChI Key: UHIQLHVOWPJDKN-UHFFFAOYSA-N
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Description

3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol is a complex organic compound that features both pyridine and phenol moieties. The presence of trifluoromethyl groups and nitro functionalities makes it a highly interesting compound for various chemical and industrial applications. This compound is known for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving halogenated pyridine derivatives.

    Amination: The amino group is introduced to the pyridine ring through nucleophilic substitution reactions.

    Coupling with Phenol: The pyridine derivative is then coupled with a phenol derivative, which contains nitro and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)amino)-2,4-dinitro-6-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The electron-withdrawing groups on the compound influence its reactivity and binding affinity to various enzymes and receptors. The nitro groups can participate in redox reactions, while the trifluoromethyl groups enhance the compound’s stability and lipophilicity .

Properties

CAS No.

79614-99-6

Molecular Formula

C13H5ClF6N4O5

Molecular Weight

446.64 g/mol

IUPAC Name

3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2,4-dinitro-6-(trifluoromethyl)phenol

InChI

InChI=1S/C13H5ClF6N4O5/c14-6-1-4(12(15,16)17)3-21-11(6)22-8-7(23(26)27)2-5(13(18,19)20)10(25)9(8)24(28)29/h1-3,25H,(H,21,22)

InChI Key

UHIQLHVOWPJDKN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)NC2=C(C=C(C(=C2[N+](=O)[O-])O)C(F)(F)F)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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